molecular formula C10H14N4S B8629681 2-(Tert-butylamino)-4-(methylthio)pyrimidine-5-carbonitrile

2-(Tert-butylamino)-4-(methylthio)pyrimidine-5-carbonitrile

Cat. No. B8629681
M. Wt: 222.31 g/mol
InChI Key: MNROMJLRBRHQCW-UHFFFAOYSA-N
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Description

2-(Tert-butylamino)-4-(methylthio)pyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C10H14N4S and its molecular weight is 222.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Tert-butylamino)-4-(methylthio)pyrimidine-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Tert-butylamino)-4-(methylthio)pyrimidine-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(Tert-butylamino)-4-(methylthio)pyrimidine-5-carbonitrile

Molecular Formula

C10H14N4S

Molecular Weight

222.31 g/mol

IUPAC Name

2-(tert-butylamino)-4-methylsulfanylpyrimidine-5-carbonitrile

InChI

InChI=1S/C10H14N4S/c1-10(2,3)14-9-12-6-7(5-11)8(13-9)15-4/h6H,1-4H3,(H,12,13,14)

InChI Key

MNROMJLRBRHQCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC=C(C(=N1)SC)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromo-N-tert-butyl-4-(methylthio)pyrimidin-2-amine (3400 mg, 12.31 mmol), zinc dust (201 mg, 3.08 mmol), zinc cyanide (940 mg, 8.00 mmol), 1,1′-bis-(diphenylphosphino)-ferrocene (552 mg, 0.985 mmol), tris(dibenzylideneacetone)dipalladium(0) (564 mg, 0.616 mmol), and DMF (20.5 mL) were combined and heated at 90° C. overnight under nitrogen. The reaction mixture was diluted with 125 mL ethyl acetate and 50 mL of water and then filtered through a pad of Celite. The layers of filtrate were separated and the aqueous layer was extracted with 75 mL ethyl acetate. The combined ethyl acetate layers were washed with 2×50 mL brine, dried over anhydrous magnesium sulfate, filtered and concentrated to an oil under reduced pressure. The crude oil was purified by silica gel chromatography (0-30% ethyl acetate/hexane) to afford 2-(tert-butylamino)-4-(methylthio)pyrimidine-5-carbonitrile (2.26 g, 10.17 mmol, 83% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 8.37-8.51 (m, 1H), 7.85-8.10 (m, 1H), 2.53-2.62 (m, 3H), 1.41 (s, 9H). MS (ESI) m/z 223.1 [M+1]+.
Name
5-Bromo-N-tert-butyl-4-(methylthio)pyrimidin-2-amine
Quantity
3400 mg
Type
reactant
Reaction Step One
Name
Quantity
20.5 mL
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
201 mg
Type
catalyst
Reaction Step Four
Quantity
940 mg
Type
catalyst
Reaction Step Five
Quantity
552 mg
Type
catalyst
Reaction Step Six
Quantity
564 mg
Type
catalyst
Reaction Step Seven

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